molecular formula C19H17BrN2O2 B14157957 N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide CAS No. 488132-04-3

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide

Cat. No.: B14157957
CAS No.: 488132-04-3
M. Wt: 385.3 g/mol
InChI Key: NXPYFAGFAICPQQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-methyl-4-oxoquinoline, undergoes bromination to introduce a bromine atom at the 6-position.

    Acylation: The brominated quinoline is then acylated with benzylamine to form the desired compound.

The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, affecting cell signaling pathways and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position and the benzyl group on the acetamide moiety differentiate it from other quinoline derivatives, making it a valuable compound for research and development.

Properties

CAS No.

488132-04-3

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C19H17BrN2O2/c1-13-9-18(23)16-10-15(20)7-8-17(16)22(13)12-19(24)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

NXPYFAGFAICPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)NCC3=CC=CC=C3)C=CC(=C2)Br

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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